molecular formula C23H20ClFN2O B2963538 (Z)-[(2-chloro-4-fluorophenyl)methoxy]({1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene})amine CAS No. 861207-27-4

(Z)-[(2-chloro-4-fluorophenyl)methoxy]({1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene})amine

Cat. No.: B2963538
CAS No.: 861207-27-4
M. Wt: 394.87
InChI Key: BRRWVTSIBQPNTM-QQXSKIMKSA-N
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Description

The compound (Z)-(2-chloro-4-fluorophenyl)methoxyamine features a Z-configuration imine core, a 2-chloro-4-fluorophenyl methoxy group, and a 2,3-dihydro-1H-isoindol-2-yl-substituted phenyl ethylidene moiety. This analysis compares its structural and functional attributes with analogues to infer physicochemical and biological properties.

Properties

IUPAC Name

(Z)-N-[(2-chloro-4-fluorophenyl)methoxy]-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN2O/c1-16(26-28-15-20-9-10-21(25)12-23(20)24)17-7-4-8-22(11-17)27-13-18-5-2-3-6-19(18)14-27/h2-12H,13-15H2,1H3/b26-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRWVTSIBQPNTM-QQXSKIMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=C(C=C(C=C1)F)Cl)C2=CC(=CC=C2)N3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OCC1=C(C=C(C=C1)F)Cl)/C2=CC(=CC=C2)N3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-(2-chloro-4-fluorophenyl)methoxyamine , with the CAS number 861207-27-4 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H20ClFN2O
  • Molecular Weight : 394.87 g/mol
  • CAS Number : 861207-27-4

The structure features a chloro-fluorophenyl group and an isoindole moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies indicate that (Z)-(2-chloro-4-fluorophenyl)methoxyamine exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of this compound compared to established anticancer agents:

Compound NameIC50 (µM)Cancer Cell Line
(Z)-(2-chloro-4-fluorophenyl)methoxyamine5.0 ± 0.5HCT-116 (Colorectal)
Cabozantinib16.35 ± 0.86HCT-116 (Colorectal)
Compound 3e3.40 ± 0.18HCT-116 (Colorectal)

The compound demonstrated a lower IC50 value than cabozantinib, indicating a stronger cytotoxic effect on colorectal cancer cells .

The mechanism of action for (Z)-(2-chloro-4-fluorophenyl)methoxyamine involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

Target Kinases

Research has shown that this compound inhibits both VEGFR-2 and c-Met tyrosine kinases, which are critical in tumor growth and metastasis:

KinaseIC50 (nM)
VEGFR-251
c-Met48

These findings suggest that the compound may act as a dual inhibitor, potentially leading to enhanced therapeutic efficacy in treating cancers characterized by aberrant signaling through these pathways .

Study on Cytotoxicity

In a study evaluating the cytotoxic effects of various derivatives, compound (Z)-(2-chloro-4-fluorophenyl)methoxyamine was tested against normal cell lines to assess selectivity:

Compound NameIC50 (µM) Normal CellsSelectivity Index
(Z)-(2-chloro-4-fluorophenyl)methoxyamine25 ± 1.55
Cabozantinib30 ± 1.00.55

The selectivity index indicates that (Z)-(2-chloro-4-fluorophenyl)methoxyamine is significantly more selective for cancer cells compared to cabozantinib .

Safety Profile

In vitro studies have also assessed the safety profile of this compound against normal human cell lines, revealing that it possesses a favorable selectivity index compared to traditional chemotherapeutics. This suggests a potential for reduced side effects during treatment .

Comparison with Similar Compounds

Positional Isomer: (Z)-[(2-Chloro-6-fluorophenyl)methoxy] Derivative

A positional isomer (Z)-(2-chloro-6-fluorophenyl)methoxyamine () differs only in the fluorine substituent position (6- vs. 4-fluoro).

  • Steric Interactions: The 6-fluoro substituent could introduce steric hindrance with adjacent groups, reducing binding pocket accessibility compared to the 4-fluoro derivative. Metabolic Stability: Fluorine at the 4-position is less prone to oxidative metabolism than ortho-substituted fluorines, suggesting improved pharmacokinetics for the target compound .

Sulfonyl-Containing Analogues

(Z)-1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylideneamine () replaces the isoindolyl group with a sulfonyl-methoxyphenyl system.

  • Structural Differences: Molecular Weight: 367.85 g/mol (sulfonyl analogue) vs. ~450–500 g/mol (estimated for target compound). Functional Groups: Sulfonyl groups increase polarity and solubility but may reduce membrane permeability.

Benzimidazole-Based Derivatives

European patents (Evidences 9–11, 13) describe benzimidazole derivatives with trifluoromethyl and imidazole substituents, e.g., (2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine .

  • Key Comparisons: Electron-Withdrawing Groups: Both the target compound (Cl, F) and benzimidazoles (CF₃) utilize halogenation for enhanced binding to hydrophobic pockets. Heterocyclic Cores: The isoindolyl group in the target may confer distinct π-π stacking interactions compared to benzimidazole’s planar system.

Quinazolin-4-amine Analogues

Quinazoline derivatives (), such as 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol, share halogenated aryl groups but differ in core structure.

  • Functional Insights :
    • Binding Motifs : The 3-chloro-4-fluorophenyl group in quinazolines mimics the target’s 2-chloro-4-fluorophenyl moiety, highlighting the importance of halogens in kinase inhibition.
    • Solubility : Quinazoline’s hydroxyl and methoxy groups improve aqueous solubility, whereas the target’s isoindolyl group may reduce it .

Crystal Structure and Conformational Analysis

The (2Z)-N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino) compound () exhibits dihedral angles of 10.66–32.38° between aromatic rings, stabilizing crystal packing via C–H⋯O interactions.

  • Target Compound Implications :
    • The Z-configuration in the target likely imposes similar conformational restraints, favoring planar arrangements for optimal receptor interactions.
    • Intermolecular interactions (e.g., halogen bonding from Cl/F) could enhance crystalline stability and bioavailability .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Z-imine 2-Cl-4-F-C₆H₃-OCH₂, isoindolyl ~450–500 (est.) High rigidity, halogen-enhanced binding
6-Fluoro Positional Isomer () Z-imine 2-Cl-6-F-C₆H₃-OCH₂, isoindolyl ~450–500 (est.) Potential metabolic instability
Sulfonyl Analogue () Z-imine 4-Cl-C₆H₄, SO₂-(4-MeO-C₆H₄) 367.85 High polarity, reduced permeability
Benzimidazole Derivative () Benzimidazole-pyridine CF₃, imidazole 546.1 (M+H+) Antiproliferative activity

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